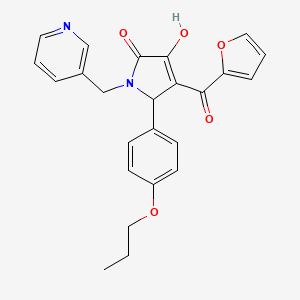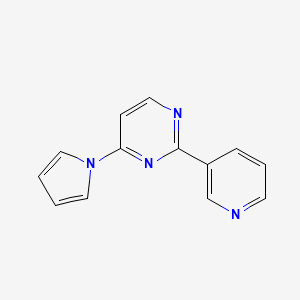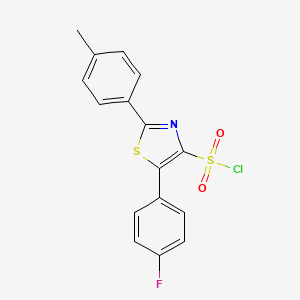![molecular formula C25H23N5O4 B2426678 2-(6-Amino-5-ciano-3-(p-tolilo)-1,4-dihidropirano[2,3-c]pirazol-4-il)fenil morfolina-4-carboxilato CAS No. 403731-98-6](/img/new.no-structure.jpg)
2-(6-Amino-5-ciano-3-(p-tolilo)-1,4-dihidropirano[2,3-c]pirazol-4-il)fenil morfolina-4-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate is a complex organic compound known for its unique structure and potential applications across various scientific fields. This compound is characterized by a morpholine-4-carboxylate group attached to a pyrano[2,3-c]pyrazole core, a feature which imparts distinctive chemical and biological properties.
Aplicaciones Científicas De Investigación
2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the manufacture of pharmaceuticals.
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
For example, indole derivatives can influence pathways related to oxidative stress and acetylcholine hydrolysis .
Result of Action
Similar compounds have been reported to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate involves several steps, each requiring precise conditions to ensure the desired product is obtained with high yield and purity.
Formation of Pyrano[2,3-c]pyrazole Core: This typically starts with a multi-component reaction involving ethyl acetoacetate, hydrazine hydrate, and an appropriate aldehyde (e.g., p-tolualdehyde). The reaction proceeds under reflux conditions in ethanol, resulting in the formation of the pyrazole ring.
Subsequent Functionalization: The formed pyrazole is then subjected to further functionalization. This involves the introduction of the morpholine-4-carboxylate group through nucleophilic substitution reactions. The reaction typically employs bases like potassium carbonate and solvents such as dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process might be optimized by employing continuous flow reactors to control reaction parameters more precisely and improve safety and scalability. Solvent recovery systems and catalyst recycling can be incorporated to make the process more economical and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives under acidic or basic conditions.
Reduction: Reduction reactions typically involve the cyano group, converting it into primary amines under hydrogenation conditions using palladium on carbon (Pd/C) catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), lithium aluminium hydride (LiAlH4)
Substitution: Halides (e.g., bromine), amines (e.g., aniline), bases (e.g., sodium hydroxide)
Major Products
Oxidation typically yields nitroso or nitro derivatives, while reduction results in primary or secondary amines. Substitution reactions lead to a variety of functionalized derivatives, broadening the compound’s applicability.
Comparación Con Compuestos Similares
Compared to other compounds with a similar pyrano[2,3-c]pyrazole core:
Unique Functionalization: The morpholine-4-carboxylate group adds unique chemical and biological properties that are not found in similar compounds.
Versatility: Its diverse reactivity makes it more versatile in synthetic applications.
List of Similar Compounds
2-(6-Amino-5-cyano-3-(phenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate
2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate
Propiedades
Número CAS |
403731-98-6 |
|---|---|
Fórmula molecular |
C25H23N5O4 |
Peso molecular |
457.49 |
Nombre IUPAC |
[2-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C25H23N5O4/c1-15-6-8-16(9-7-15)22-21-20(18(14-26)23(27)34-24(21)29-28-22)17-4-2-3-5-19(17)33-25(31)30-10-12-32-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29) |
Clave InChI |
OFHPOESNWYHMFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4OC(=O)N5CCOCC5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2426600.png)
![N-[1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426601.png)
![N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426602.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2426606.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pentylurea](/img/structure/B2426608.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2426609.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2426610.png)
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2426611.png)



